molecular formula C8H10N6 B1413481 N-(1-Amino-1h-benzimidazol-2-yl)guanidine CAS No. 2096985-99-6

N-(1-Amino-1h-benzimidazol-2-yl)guanidine

Cat. No.: B1413481
CAS No.: 2096985-99-6
M. Wt: 190.21 g/mol
InChI Key: AUDQSUVRJCRGMA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N-(1-Amino-1h-benzimidazol-2-yl)guanidine is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a protein at a site other than the active site, leading to a conformational change that increases the protein’s activity. In the case of glucokinase, this results in an increased catalytic action . Molecular docking investigations predict that these derivatives show appreciable H-bond interactions with Arg63 residue of GK .

Biochemical Pathways

The activation of glucokinase by this compound affects the glycolysis pathway and other downstream metabolic pathways . Glucokinase phosphorylates glucose to produce glucose-6-phosphate, the first step in most glucose metabolism pathways. This means that activation of glucokinase can increase the rate of glucose metabolism, with potential effects on processes such as glycogen synthesis, lipid metabolism, and the pentose phosphate pathway .

Pharmacokinetics

The related compound benzimidazole has been found to have good bioavailability and stability , suggesting that this compound may have similar properties.

Result of Action

The activation of glucokinase by this compound leads to an increase in the rate of glucose metabolism. This can have a hypoglycemic effect , making this compound a potential therapy for type-2 diabetes . In fact, allosteric activators of human glucokinase have revealed significant hypoglycemic effects for therapy of type-2 diabetes in animal as well as human models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Amino-1h-benzimidazol-2-yl)guanidine typically involves the condensation of 1,2-diaminobenzene with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-1h-benzimidazol-2-yl)guanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

N-(1-Amino-1h-benzimidazol-2-yl)guanidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Amino-1h-benzimidazol-2-yl)guanidine include other benzimidazole derivatives such as:

  • 2-Phenylbenzimidazole
  • 5,6-Dimethylbenzimidazole
  • 2-Methylbenzimidazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-aminobenzimidazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c9-7(10)13-8-12-5-3-1-2-4-6(5)14(8)11/h1-4H,11H2,(H4,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDQSUVRJCRGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256227
Record name Guanidine, N-(1-amino-1H-benzimidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096985-99-6
Record name Guanidine, N-(1-amino-1H-benzimidazol-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096985-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, N-(1-amino-1H-benzimidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-Amino-1h-benzimidazol-2-yl)guanidine
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N-(1-Amino-1h-benzimidazol-2-yl)guanidine
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N-(1-Amino-1h-benzimidazol-2-yl)guanidine
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N-(1-Amino-1h-benzimidazol-2-yl)guanidine
Reactant of Route 5
N-(1-Amino-1h-benzimidazol-2-yl)guanidine
Reactant of Route 6
N-(1-Amino-1h-benzimidazol-2-yl)guanidine

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